2-(4-bromo-N-methylsulfonylanilino)-N-(3-chlorophenyl)acetamide
Overview
Description
2-(4-bromo-N-methylsulfonylanilino)-N-(3-chlorophenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a complex structure with bromine, chlorine, and sulfonyl functional groups, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-N-methylsulfonylanilino)-N-(3-chlorophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration and Reduction: Starting with a suitable aromatic compound, nitration followed by reduction can introduce amino groups.
Halogenation: Bromination and chlorination reactions can be used to introduce bromine and chlorine atoms into the aromatic rings.
Acylation: The final step involves acylation to form the acetamide linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, solvent recycling, and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-N-methylsulfonylanilino)-N-(3-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under strong oxidizing conditions.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: Halogen atoms can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines.
Scientific Research Applications
2-(4-bromo-N-methylsulfonylanilino)-N-(3-chlorophenyl)acetamide may have various applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme inhibition or protein interactions.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-bromo-N-methylsulfonylanilino)-N-(3-chlorophenyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with proteins or enzymes, inhibiting their activity or altering their function. The molecular targets could include kinases, receptors, or other critical proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromoanilino)-N-(3-chlorophenyl)acetamide
- 2-(4-methylsulfonylanilino)-N-(3-chlorophenyl)acetamide
- 2-(4-bromo-N-methylsulfonylanilino)-N-(4-chlorophenyl)acetamide
Uniqueness
2-(4-bromo-N-methylsulfonylanilino)-N-(3-chlorophenyl)acetamide is unique due to the specific combination of bromine, chlorine, and sulfonyl groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-(4-bromo-N-methylsulfonylanilino)-N-(3-chlorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClN2O3S/c1-23(21,22)19(14-7-5-11(16)6-8-14)10-15(20)18-13-4-2-3-12(17)9-13/h2-9H,10H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHDERKNKHBEOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC(=CC=C1)Cl)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80360098 | |
Record name | 2-(4-bromo-N-methylsulfonylanilino)-N-(3-chlorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80360098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6193-83-5 | |
Record name | 2-(4-bromo-N-methylsulfonylanilino)-N-(3-chlorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80360098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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